molecular formula C18H19N3O2S2 B2519155 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 847744-39-2

11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2519155
CAS No.: 847744-39-2
M. Wt: 373.49
InChI Key: VIOBQZDAIYBDDT-UHFFFAOYSA-N
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Description

11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a combination of sulfur, nitrogen, and oxygen atoms, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the core tricyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the ethyl group: This step usually involves alkylation reactions, where an ethyl group is introduced to the core structure.

    Attachment of the methoxyphenyl group: This is typically done through electrophilic aromatic substitution reactions.

    Incorporation of the sulfanyl group: This step involves thiolation reactions, where a sulfur-containing group is introduced to the molecule.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes a variety of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the tricyclic core, using reagents like lithium aluminum hydride.

    Substitution: The methoxyphenyl group can participate in nucleophilic aromatic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Addition: The compound can undergo addition reactions at the double bonds present in the tricyclic core, using reagents like bromine or hydrogen.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the tricyclic core can lead to partially or fully saturated derivatives.

Scientific Research Applications

11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[740

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, which can be explored through in vitro and in vivo studies.

    Medicine: If the compound demonstrates significant biological activity, it could be developed into a therapeutic agent for treating various diseases. Its unique structure may allow it to interact with specific molecular targets in the body.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it a versatile building block for industrial applications.

Mechanism of Action

The mechanism of action of 11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. For example, the sulfanyl group may interact with thiol groups in proteins, while the tricyclic core may fit into specific binding pockets. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential reactivity.

Properties

IUPAC Name

11-ethyl-4-(3-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-3-20-8-7-13-14(10-20)25-16-15(13)17(22)21(18(24)19-16)11-5-4-6-12(9-11)23-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOBQZDAIYBDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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